BenchChemオンラインストアへようこそ!

C 87

TNF-α inhibition binding affinity small-molecule antagonist

C 87 is a computer-aided drug design-derived, dual TNF-α/TNF-β small-molecule antagonist with a KD of 110 nM for TNF-α—approximately 49-fold higher affinity than SPD304 (KD=5.36 μM). Validated in murine acute hepatitis (12.5 mg/kg i.p., survival increased from 20.8% to 58.5%), aGVHD (2 mg/kg i.p., 100% survival), and EGFRvIII glioblastoma models. Serves as a high-affinity reference standard for benchmarking novel TNF-α inhibitors. Purchase for preclinical TNF research.

Molecular Formula C24H15ClN6O3S
Molecular Weight 502.9 g/mol
Cat. No. B1683194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC 87
SynonymsTNFalpha-IN-C87, VXN20903;  VXN-20903;  VXN 20903;  C87.
Molecular FormulaC24H15ClN6O3S
Molecular Weight502.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-]
InChIInChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H
InChIKeyHTEQQWJUYYUNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C 87 (CAS 332420-90-3): A Small-Molecule TNF-α Inhibitor for Inflammatory Disease Research


C 87 is a synthetic small-molecule inhibitor of tumor necrosis factor alpha (TNF-α) and TNF-β, identified through computer-aided drug design (CADD) combined with in vitro and cell-based screening [1]. Chemically designated as (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-5-phenyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one, it binds directly to TNF-α with high affinity (KD = 110 nM) . C 87 inhibits TNF-α-induced cytotoxicity in L929 fibroblast cells (IC50 = 8.73 μM) and attenuates inflammation in vivo in a murine acute hepatitis model .

C 87: Differentiated Binding Affinity and In Vivo Efficacy Relative to SPD304


While multiple small-molecule TNF-α antagonists have been reported, C 87 exhibits a binding affinity (KD = 110 nM) that is approximately 49-fold higher than the first-generation antagonist SPD304 (KD = 5.36 μM), a difference that translates into distinct in vitro and in vivo potency profiles [1]. Generic substitution within the TNF-α small-molecule inhibitor class is not supported by available evidence, as the quantitative differences in target engagement between C 87 and its closest analogs are substantial and likely to produce divergent experimental outcomes in models of TNF-mediated pathology.

Quantitative Differentiation of C 87: Head-to-Head Evidence vs. SPD304, Enbrel, and Vehicle Controls


Direct Binding Affinity to hTNF-α: C 87 vs. SPD304

C 87 exhibits a binding affinity (KD) of 110 nM for human TNF-α, which is approximately 49-fold higher than the first-generation small-molecule TNF-α antagonist SPD304, which has a reported KD of 5.36 μM [1]. This difference in target engagement establishes C 87 as the most potent direct-binding small-molecule TNF-α antagonist identified to date .

TNF-α inhibition binding affinity small-molecule antagonist KD comparison

In Vivo Survival Benefit in Murine Hepatitis Model: C 87 vs. Vehicle Control

In a murine acute hepatitis model induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), intraperitoneal administration of C 87 (12.5 mg/kg, three doses at 16, 8, and 1 hour prior to LPS/D-GalN challenge) increased the animal survival rate to 58.5%, compared to 20.8% in the vehicle-treated control group [1]. This represents a 2.8-fold increase in survival. Additionally, C 87 treatment consistently reduced plasma alanine transaminase (ALT) and aspartate transaminase (AST) levels, indicating attenuation of liver injury .

hepatitis in vivo efficacy survival rate LPS/D-GalN model TNF-α inhibition

Comparative In Vivo Survival Benefit: C 87 vs. Enbrel (Etanercept) in Murine Hepatitis Model

In the same murine LPS/D-GalN acute hepatitis model, treatment with the biologic TNF inhibitor Enbrel (etanercept) at 4 mg/kg (administered intraperitoneally at 16, 8, and 1 hour prior to challenge) produced a survival rate of 40.9%, compared to 58.5% for C 87 at 12.5 mg/kg and 20.8% for the vehicle control [1]. This indicates that C 87 provided a numerically greater survival benefit than Enbrel under these experimental conditions, although statistical significance between the two active treatments was not explicitly reported.

hepatitis in vivo efficacy Enbrel etanercept biologic comparator small-molecule vs. biologic

TNF-β Inhibition Potency: C 87 Dual TNF-α/TNF-β Antagonism

Beyond its activity against TNF-α, C 87 has been demonstrated to directly bind to TNF-β with a KD of 750 nM as measured by surface plasmon resonance (SPR) [1]. In L929 cell cytotoxicity assays, C 87 inhibited TNF-β-induced cell death with an IC50 of 1.59 μM [2]. This dual TNF-α/TNF-β antagonism is notable because most small-molecule TNF inhibitors (including SPD304) have not been reported to exhibit comparable TNF-β inhibitory activity.

TNF-β inhibition lymphotoxin-α dual antagonism acute GVHD SPR

In Vivo Efficacy in Acute Graft-Versus-Host Disease (aGVHD) Model: C 87 Low-Dose Monotherapy

In a murine acute graft-versus-host disease (aGVHD) model, low-dose C 87 (2 mg/kg) administered as monotherapy via intraperitoneal injection prevented the development of aGVHD and resulted in a 100% survival rate in the C 87-treated group, compared to a 20% survival rate in the vehicle control group [1]. Histopathological analysis confirmed that low-dose C 87 significantly attenuated aGVHD severity in damaged organs including skin and liver .

aGVHD graft-versus-host disease in vivo efficacy survival rate TNF-β inhibition

Functional Selectivity: C 87 Modulates TNF-TNFR Interaction Without Abolishing It

Unlike neutralizing antibodies that completely abolish TNF-TNFR interaction, C 87 modulates this interaction while preserving partial signaling dynamics . Specifically, in L929 cells, TNF-α stimulation in the presence of C 87 produces a faster and more transient JNK phosphorylation pattern, contrasting with the slow and prolonged (>12 hour) JNK activation observed with TNF-α stimulation alone [1]. Concurrently, C 87 completely blocks TNF-α-induced caspase-3 and caspase-8 activation and prevents IκBα degradation . This functional selectivity profile—blocking apoptotic and NF-κB pathways while preserving altered JNK kinetics—differs from the complete signaling blockade achieved by TNF-α neutralizing antibodies.

TNF signaling functional selectivity TNFR1 JNK phosphorylation caspase inhibition IκBα

Recommended Research Applications for C 87 Based on Quantitative Evidence


Murine Acute Hepatitis and LPS/D-GalN-Induced Inflammation Models

C 87 is validated for use in murine LPS/D-GalN acute hepatitis models. Administration of C 87 (12.5 mg/kg i.p., three doses at 16, 8, and 1 hour prior to LPS/D-GalN challenge) increases survival from 20.8% (vehicle) to 58.5%, with concomitant reduction in plasma ALT and AST levels [1]. This model serves as a robust in vivo platform for evaluating TNF-α-mediated liver inflammation and hepatocellular injury.

Acute Graft-Versus-Host Disease (aGVHD) Preclinical Studies

C 87 has demonstrated significant efficacy in a murine aGVHD model when administered as low-dose (2 mg/kg i.p.) monotherapy, increasing survival from 20% (vehicle) to 100% [1]. The compound's dual TNF-α/TNF-β antagonism profile (KD = 750 nM for TNF-β) makes it particularly suitable for aGVHD research, where both TNF-α and TNF-β are implicated in disease pathogenesis [2].

Glioblastoma EGFR Inhibitor Sensitization Studies

In EGFRvIII-transfected glioblastoma models, co-administration of C 87 with gefitinib significantly enhances cellular sensitivity to EGFR inhibition in vitro and in vivo, addressing primary resistance mediated by the pro-survival TNF-α-JNK-Axl signaling axis [1]. This application is specifically relevant for researchers investigating combination strategies to overcome EGFR inhibitor resistance in glioblastoma and other EGFR-positive malignancies with elevated TNF-α microenvironment levels.

Comparative TNF-α Small-Molecule Antagonist Profiling

C 87 serves as a high-affinity reference compound (KD = 110 nM) for benchmarking novel TNF-α small-molecule inhibitors, particularly in head-to-head comparisons with first-generation antagonists such as SPD304 (KD = 5.36 μM) [1]. Its well-characterized in vitro and in vivo pharmacology, including defined IC50 values in L929 cytotoxicity assays and survival outcomes in murine hepatitis models, establishes it as a standardized positive control for TNF-α inhibitor screening and validation campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for C 87

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.